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Compound of Interest

Compound Name: (2,6-Dibromophenyl)methanamine

Cat. No.: B1423168 Get Quote

An In-Depth Technical Guide to (2,6-Dibromophenyl)methanamine

Abstract
(2,6-Dibromophenyl)methanamine (CAS No. 1214332-14-5) is a halogenated aromatic

amine that serves as a crucial and versatile building block in modern synthetic chemistry. Its

unique structural arrangement, featuring a reactive primary amine and two ortho-positioned

bromine atoms on a phenyl ring, offers a strategic platform for the synthesis of complex

molecular architectures. The sterically hindered environment and the potential for diverse

functionalization through both the amine and the aryl bromide moieties make it a compound of

significant interest for researchers in medicinal chemistry, drug development, and materials

science. This guide provides a comprehensive overview of its core physical and chemical

properties, characteristic spectroscopic signatures, logical synthetic pathways, and key

reactivity patterns. By grounding this analysis in established chemical principles, we aim to

equip researchers and drug development professionals with the technical insights necessary to

effectively utilize this compound in their synthetic endeavors.

Core Physicochemical and Structural Data
The fundamental properties of a chemical reagent are paramount to its effective application in

synthesis. The defining characteristics of (2,6-Dibromophenyl)methanamine are summarized

below, providing a foundational dataset for experimental design. The presence of two heavy

bromine atoms significantly influences its molecular weight and likely its physical state

compared to non-halogenated analogues.
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Property Value Source(s)

CAS Number 1214332-14-5 [1][2]

Molecular Formula C₇H₇Br₂N [1][2]

Molecular Weight 264.95 g/mol [1][2]

Purity (Typical) ≥95% [1]

SMILES NCc1c(Br)cccc1Br [1]

Storage Conditions
Sealed in a dry, dark

environment at 2-8°C
[2]

Spectroscopic Characterization: A Validating
Fingerprint
The structural elucidation of (2,6-Dibromophenyl)methanamine, and any derivative thereof,

relies on a combination of standard spectroscopic techniques. Understanding the expected

spectral features provides a self-validating system for confirming the identity and purity of the

material before its use in subsequent reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms

in a molecule.

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly

informative. The aminomethyl protons (-CH₂-NH₂) would likely appear as a singlet around

3.8-4.2 ppm. The two protons of the primary amine (-NH₂) would present as a broad singlet,

the chemical shift of which is highly dependent on solvent and concentration. The aromatic

region would display a characteristic pattern for a 1,2,3-trisubstituted benzene ring: a triplet

for the proton at the 4-position (para to the CH₂NH₂) and a doublet for the two equivalent

protons at the 3- and 5-positions (meta to the CH₂NH₂).

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon

environments. Six distinct signals are expected: one for the aliphatic -CH₂- carbon, and five
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for the aromatic carbons (with the two C-Br carbons being equivalent, and the two C-H

carbons meta to the aminomethyl group also being equivalent). The carbons bearing

bromine atoms would appear significantly downfield.

Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule.

N-H Stretch: A primary amine is characterized by a two-pronged absorption in the 3300-3500

cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H

bonds.

C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the

aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations typically produce several sharp peaks in the

1450-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond vibration is expected in the fingerprint region,

typically between 500-650 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the elemental

composition. For (2,6-Dibromophenyl)methanamine, the most telling feature is the isotopic

pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in

nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a characteristic triplet

of peaks:

M⁺: Corresponding to the molecule containing two ⁷⁹Br atoms.

[M+2]⁺: Corresponding to the molecule containing one ⁷⁹Br and one ⁸¹Br atom (highest

abundance).

[M+4]⁺: Corresponding to the molecule containing two ⁸¹Br atoms. The relative intensities of

these peaks will be approximately 1:2:1, providing definitive evidence for the presence of two

bromine atoms.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1423168?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1423168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and Reactivity Profile
The utility of (2,6-Dibromophenyl)methanamine stems from its logical synthesis and the

versatile reactivity of its constituent functional groups.

Proposed Synthetic Pathway
A common and efficient method for the synthesis of benzylamines is the reduction of the

corresponding benzonitrile. This approach is highly effective and avoids the potential side

reactions associated with methods like the Gabriel synthesis or direct amination of a benzyl

halide, especially with a sterically hindered substrate.

Synthesis Workflow

2,6-Dibromobenzonitrile

(2,6-Dibromophenyl)methanamine

  Reduction
  (e.g., LiAlH₄ in THF, or H₂/Pd-C)

Click to download full resolution via product page

Caption: Proposed synthesis of (2,6-Dibromophenyl)methanamine.

Causality Behind Experimental Choice: The reduction of a nitrile to a primary amine is a high-

yielding and clean transformation. Using a powerful reducing agent like Lithium Aluminum

Hydride (LiAlH₄) ensures complete conversion. Alternatively, catalytic hydrogenation offers a

milder, industrially scalable option. This pathway is chosen for its directness and functional

group tolerance.

Core Reactivity
The molecule's reactivity is dictated by its two primary functional centers: the nucleophilic

primary amine and the two aryl bromide positions, which are amenable to metal-catalyzed
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cross-coupling reactions.

Reactivity Pathways

Amine Reactions

Aryl Bromide Reactions

(2,6-Dibromophenyl)methanamine

N-Acylation
(Amide Formation)

 RCOCl,
 Base

N-Alkylation
(Secondary/Tertiary Amine)

 R'-X

Schiff Base Formation
(Imine Synthesis)

 R''CHO

Suzuki Coupling
(C-C Bond Formation)

 Ar-B(OH)₂,
 Pd Catalyst

Buchwald-Hartwig
(C-N Bond Formation)

 R'''₂NH,
 Pd Catalyst

Click to download full resolution via product page

Caption: Key reactivity pathways for (2,6-Dibromophenyl)methanamine.

Amine-Centric Reactions: The primary amine is a potent nucleophile and a key site for

elaboration. It readily undergoes acylation to form amides, alkylation to yield secondary or

tertiary amines, and condensation with aldehydes or ketones to form imines (Schiff bases).

These are foundational reactions in the construction of pharmaceutical scaffolds.
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Aryl Bromide-Centric Reactions: The two bromine atoms are handles for sophisticated

carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-

coupling reactions, such as the Suzuki coupling (with boronic acids) or the Buchwald-Hartwig

amination (with amines), allow for the introduction of diverse aryl, alkyl, or amino

substituents. The ortho-position of the bromines relative to the aminomethyl group introduces

steric hindrance that can be exploited for selective or stepwise functionalization, adding a

layer of strategic control to synthetic design.

Application in Drug Discovery and Development
The structural motifs present in (2,6-Dibromophenyl)methanamine are highly relevant to

modern drug design. The analogous (2,6-Dichlorophenyl)methylamine structure is noted for its

potential in modulating biological pathways related to inflammation and neurotransmission.[3]

This suggests that the dibromo variant is a valuable probe for similar biological targets.

The utility of this scaffold is threefold:

Pharmacophore Presentation: The benzylamine core is a common feature in many

biologically active molecules, interacting with receptors and enzymes.

Vectorial Control: The 2,6-disubstitution pattern rigidly controls the orientation of substituents,

allowing chemists to design molecules that fit precisely into a biological target's binding

pocket. This is critical for optimizing potency and selectivity.

Metabolic Stability: Halogen atoms, particularly bromine, are often introduced into drug

candidates to block sites of metabolic oxidation, thereby increasing the drug's half-life and

bioavailability.

While direct applications of (2,6-Dibromophenyl)methanamine are often proprietary, the

inclusion of bromophenyl groups is a known strategy in potent, orally active drugs, such as the

dual endothelin receptor antagonist Macitentan.[4][5] This precedent underscores the value of

the bromophenyl moiety in achieving desirable pharmacokinetic profiles.

Exemplary Experimental Protocol: N-Acetylation
To demonstrate the practical application of this reagent, the following protocol outlines a

standard N-acetylation reaction. This procedure is designed as a self-validating system, where
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successful execution and characterization confirm the starting material's reactivity and purity.

Objective: To synthesize N-((2,6-dibromophenyl)methyl)acetamide.

Methodology:

Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon), dissolve (2,6-Dibromophenyl)methanamine (1.0 eq., e.g., 265 mg, 1.0 mmol) in

anhydrous dichloromethane (DCM, 10 mL).

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq., 167 µL, 1.2

mmol), to the solution and stir for 5 minutes at room temperature. The base acts as a

scavenger for the HCl generated during the reaction.

Acylation: Cool the mixture to 0°C using an ice bath. Slowly add acetyl chloride (1.1 eq., 78

µL, 1.1 mmol) dropwise via syringe. Causality: Slow, cooled addition is crucial to control the

exothermic reaction and prevent side product formation.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine

is fully consumed.

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium

bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel, separate the

layers, and extract the aqueous layer with DCM (2 x 10 mL).

Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous

sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product

can be purified by column chromatography on silica gel or by recrystallization to yield the

pure amide.

Validation: Confirm the structure of the final product using the spectroscopic methods

outlined in Section 2 (NMR, IR, MS) to verify the addition of the acetyl group and the

retention of the dibromophenyl core.

Safety and Handling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1423168?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1423168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


As a halogenated aromatic amine, (2,6-Dibromophenyl)methanamine should be handled with

appropriate caution. While specific toxicity data is not widely available, related compounds

such as 2-bromobenzylamine are classified as harmful and corrosive.[6]

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and

chemical-resistant gloves (e.g., nitrile).

Engineering Controls: All manipulations should be performed inside a certified chemical fume

hood to avoid inhalation of vapors or dust.

Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with

copious amounts of water.

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place as

recommended.[2]

Conclusion
(2,6-Dibromophenyl)methanamine is a high-value synthetic intermediate characterized by a

unique combination of steric and electronic properties. Its well-defined structure, predictable

spectroscopic signature, and dual reactivity at both the amine and aryl bromide positions make

it an enabling tool for synthetic chemists. The strategic placement of the bromine atoms

provides a robust scaffold for creating complex, three-dimensionally defined molecules, a

critical requirement in the rational design of new pharmaceuticals and advanced materials. This

guide provides the foundational knowledge for researchers to confidently and effectively

incorporate this potent building block into their synthetic programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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